[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid
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Overview
Description
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid is a compound that combines the structural features of furan, an aromatic organic compound, with an ethoxymethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Ethoxymethyl)furan-2-yl]methanol typically involves the reaction of furan derivatives with ethoxymethylating agents under controlled conditions. One common method is the reaction of 5-hydroxymethylfurfural with ethyl iodide in the presence of a base to form the ethoxymethyl group. This intermediate can then be further reacted with propanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of [5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the reagents used.
Scientific Research Applications
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxymethyl and propanoic acid groups may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
Furfural: A furan derivative with an aldehyde group, commonly used in the production of resins and as a solvent.
2,5-Furandimethanol: A furan derivative with two hydroxymethyl groups, used in the synthesis of polymers and other chemicals.
Ethyl furfuryl ether: A furan derivative with an ethyl group, used as a solvent and in the production of fragrances.
Uniqueness
[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
59632-01-8 |
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Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
[5-(ethoxymethyl)furan-2-yl]methanol;propanoic acid |
InChI |
InChI=1S/C8H12O3.C3H6O2/c1-2-10-6-8-4-3-7(5-9)11-8;1-2-3(4)5/h3-4,9H,2,5-6H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
QEJHCZYIWHLQLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCOCC1=CC=C(O1)CO |
Origin of Product |
United States |
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